Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate
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Overview
Description
Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of (s)-3-(3-fluorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the ester group into the precursor compound, resulting in a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-fluorophenyl)-3-oxopropanoate.
Reduction: Formation of 3-(3-fluorophenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the hydroxypropanoate moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-chlorophenyl)-3-hydroxypropanoate
- Methyl 3-(3-bromophenyl)-3-hydroxypropanoate
- Methyl 3-(3-methylphenyl)-3-hydroxypropanoate
Uniqueness
Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its chloro, bromo, and methyl analogs .
Properties
Molecular Formula |
C10H11FO3 |
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Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl (3S)-3-(3-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3/t9-/m0/s1 |
InChI Key |
ICWIPGWKGBLGEU-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)F)O |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)F)O |
Origin of Product |
United States |
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